Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Description

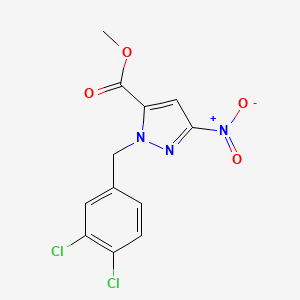

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-derived compound characterized by a nitro group at the 3-position, a 3,4-dichlorobenzyl substituent at the 1-position, and a methyl ester at the 5-position. Pyrazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and herbicidal properties. The structural uniqueness of this compound lies in the combination of electron-withdrawing (nitro and dichlorobenzyl) groups and the ester functionality, which may influence its reactivity, stability, and intermolecular interactions .

Properties

Molecular Formula |

C12H9Cl2N3O4 |

|---|---|

Molecular Weight |

330.12 g/mol |

IUPAC Name |

methyl 2-[(3,4-dichlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |

InChI |

InChI=1S/C12H9Cl2N3O4/c1-21-12(18)10-5-11(17(19)20)15-16(10)6-7-2-3-8(13)9(14)4-7/h2-5H,6H2,1H3 |

InChI Key |

QTUZLOYTXYDROK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=NN1CC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Derivatives: Formed by nucleophilic substitution of the dichlorobenzyl group.

Scientific Research Applications

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dichlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate with structurally analogous pyrazole derivatives from :

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): The nitro group in the target compound likely increases electrophilicity at the pyrazole ring, similar to the cyano (CN) group in 3a–3e. However, the nitro group may confer greater oxidative stability compared to CN . Halogen Influence: The 3,4-dichlorobenzyl group in the target compound introduces steric hindrance and lipophilicity, analogous to 3e’s dichlorophenyl substituent. Such groups often enhance bioactivity but may reduce solubility .

Physicochemical Properties :

- Melting Points : Compounds with bulkier substituents (e.g., 3d, 3e) exhibit higher melting points (171–183°C) due to stronger crystal packing, suggesting the target compound may also have a high mp.

- Yields : Substituents with moderate steric demand (e.g., 4-fluorophenyl in 3d) correlate with higher yields (71%), implying that the dichlorobenzyl group in the target compound might lower yields due to increased steric effects .

Spectroscopic Trends :

- $ ^1H $-NMR signals for pyrazole protons (δ ~8.12 ppm) remain consistent across derivatives, while aromatic substituents (e.g., 3,4-dichlorobenzyl) would shift signals in the δ 7.2–7.6 range, as seen in 3a–3e .

Structural and Functional Divergence

- Ester vs. Amide Functionality: The target compound’s methyl ester (CO₂Me) contrasts with the carboxamide (CONH) groups in 3a–3e.

- Nitro vs. Cyano Groups: The nitro group’s stronger EWG nature may enhance electrophilic reactivity, making the target compound more susceptible to nucleophilic attack compared to 3a–3e .

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 330.12 g/mol. The compound features a pyrazole ring with a nitro group at the 3-position and a dichlorobenzyl group at the 1-position, along with a carboxylate ester at the 5-position. This specific arrangement of substituents is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. In vitro studies have demonstrated its ability to inhibit the growth of certain pathogens .

- Anti-inflammatory Properties : Structural characteristics allow for interactions with biological targets involved in inflammatory pathways, indicating potential applications in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies have explored its cytotoxic effects on cancer cells. It may induce apoptosis in specific cancer cell lines, making it a candidate for further investigation in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

- Redox Reactions : The nitro group can participate in redox reactions, potentially modulating enzyme activities and affecting cellular processes.

- Hydrophobic Interactions : The dichlorobenzyl group may interact with hydrophobic pockets in proteins, influencing their function and stability .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate | Similar pyrazole structure but different substituents | Antimicrobial properties |

| Methyl 5-nitro-1H-pyrazole-3-carboxylate | Lacks dichlorobenzyl substituent | Less potent than target compound |

| Methyl 1-methyl-4-nitro-1H-pyrazole-5-carboxylate | Different substitution pattern | Varies in activity compared to target compound |

This comparison highlights how variations in substituents can significantly influence the biological activities of pyrazole derivatives.

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Line Testing : In vitro assays using MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines showed that the compound induced apoptosis at specific concentrations, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.